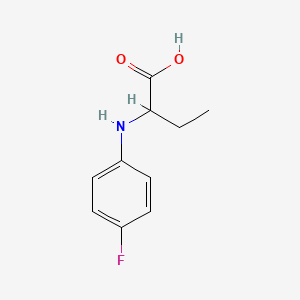

2-((4-Fluorophenyl)amino)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-Fluorophenyl)amino)butanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, where the amino group is substituted with a 4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)amino)butanoic acid typically involves the reaction of 4-fluoroaniline with butanoic acid derivatives. One common method is the amidation reaction, where 4-fluoroaniline reacts with butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Fluorophenyl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group of the butanoic acid moiety can be reduced to form alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-((4-Fluorophenyl)amino)butanoic acid is C10H12FNO2. Its structure includes a fluorophenyl group attached to a butanoic acid backbone, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

Antiepileptic Drug Development

One of the promising applications of this compound is its role as a precursor in the synthesis of antiepileptic drugs. Compounds derived from this structure are being investigated for their efficacy as neuronal potassium channel openers, which can potentially provide new treatments for epilepsy. The compound's ability to modulate ion channels is crucial for developing first-in-class antiepileptic drugs currently in Phase 3 clinical trials .

Cancer Treatment

Research has indicated that derivatives of this compound may exhibit anti-tumor activity. Specifically, compounds that incorporate this moiety have been studied for their effects on various cancer cell lines. For instance, modifications to the structure have led to the development of selective inhibitors targeting specific oncogenic pathways, showing promise in preclinical models .

Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of several pharmaceutical agents, including those used for treating metabolic disorders. Its derivatives are utilized in the preparation of drugs like Sitagliptin phosphate, a DPP-IV inhibitor used for managing type II diabetes. The synthesis process emphasizes the need for high purity and yield, which has been achieved through optimized reaction conditions involving organic solvents .

Case Studies and Research Findings

Another study focused on the biological activity of compounds derived from this compound against mutant forms of EGFR (Epidermal Growth Factor Receptor). The results indicated that certain derivatives selectively degraded mutant EGFR proteins without affecting wild-type variants, showcasing potential therapeutic applications in targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 2-((4-Fluorophenyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-(4-fluorophenyl)butanoic acid: A closely related compound with similar structural features.

4-Fluorohomophenylalanine: Another derivative with a fluorophenyl group attached to an amino acid backbone.

Uniqueness

2-((4-Fluorophenyl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

2-((4-Fluorophenyl)amino)butanoic acid, also known as 4-fluoro-phenylalanine, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 183.18 g/mol

- LogP : 3.1 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The fluorophenyl group is believed to enhance binding affinity to aromatic residues in proteins, which can modulate enzyme activity and receptor interactions.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in neurotransmitter metabolism and signaling pathways.

- Receptor Modulation : It has been suggested that this compound may influence GABAergic signaling by interacting with GABAB receptors, potentially affecting pain perception and central nervous system functions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antinociceptive Activity :

- Anti-inflammatory Properties :

-

Neuroprotective Effects :

- The compound's ability to modulate neurotransmitter systems could provide neuroprotective benefits, particularly in conditions characterized by excitotoxicity or oxidative stress.

Case Study 1: Antinociceptive Effects

A study involving rats demonstrated that intrathecal administration of this compound resulted in significant alterations in pain response metrics (tail flick and hot plate tests). The results indicated a dose-dependent antagonism of baclofen's effects, highlighting its potential use in pain management therapies.

Case Study 2: Anti-inflammatory Action

In a recent experiment, researchers evaluated the anti-inflammatory effects of derivatives of this compound. The most active derivative significantly reduced paw edema and inflammatory cytokines, suggesting that modifications to the base structure can enhance therapeutic efficacy against inflammation .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-fluoroanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-9(10(13)14)12-8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANLKJWVOMTEOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.